molecular formula C9H7NO3 B12638484 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid CAS No. 920739-89-5

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B12638484
CAS No.: 920739-89-5
M. Wt: 177.16 g/mol
InChI Key: CYPWQTIBKAJPNS-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as microwave irradiation and solar energy, is encouraged to minimize toxic by-products and enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Properties

CAS No.

920739-89-5

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2H-pyrano[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-9(12)8-4-3-6-7(13-8)2-1-5-10-6/h1-5,8H,(H,11,12)

InChI Key

CYPWQTIBKAJPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(O2)C(=O)O)N=C1

Origin of Product

United States

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